molecular formula C9H10Cl2O3S B13620291 2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride

2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13620291
M. Wt: 269.14 g/mol
InChI Key: LRGNJGDVMJLUKM-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a phenoxy group substituted with a chlorine atom at the para position and a methyl group at the ortho position. The ethane-1-sulfonyl chloride moiety confers high reactivity, making the compound a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized molecules. Its structure combines steric hindrance from the methyl group and electronic effects from the chlorine substituent, which influence its reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C9H10Cl2O3S

Molecular Weight

269.14 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C9H10Cl2O3S/c1-7-6-8(10)2-3-9(7)14-4-5-15(11,12)13/h2-3,6H,4-5H2,1H3

InChI Key

LRGNJGDVMJLUKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves two key steps:

  • Step 1: Formation of the 4-chloro-2-methylphenoxy intermediate , often by chlorination of 2-methylphenol derivatives.
  • Step 2: Introduction of the sulfonyl chloride group via sulfonation or reaction with sulfonyl chloride reagents.

Preparation of 4-Chloro-2-methylphenol Intermediate

A common precursor is 4-chloro-2-methylphenol , which can be prepared by selective chlorination of 2-methylphenol (o-cresol) under controlled conditions.

  • Chlorination is performed in aqueous media using hypochlorous acid (HClO) generated in situ from alkali metal hypochlorite salts and mineral acids.
  • The reaction temperature is maintained between 0°C and 50°C to ensure high selectivity for the 4-chloro position.
  • pH is controlled below 10 to optimize chlorination efficiency.
  • Catalysts or additives may be used to increase selectivity and yield.
  • The reaction produces sulfur dioxide (SO2) as a by-product if sulfur-containing reagents are involved, which can be recycled to sulfuryl chloride (SO2Cl2) for reuse.

This chlorination step yields a product with purity around 97-98% w/w of 4-chloro-o-cresol, with a high ratio of 4-chlorinated to 6-chlorinated isomers (approximately 10:1), indicating good regioselectivity.

Ether Formation: Linking Phenol to Ethane Sulfonyl Chloride

The next step involves the formation of the ether linkage between the chlorinated phenol and the ethane sulfonyl chloride moiety.

  • The phenolic hydroxyl group of 4-chloro-2-methylphenol is reacted with 2-chloroethane-1-sulfonyl chloride or related sulfonyl chloride reagents.
  • This reaction typically occurs under strongly alkaline conditions to deprotonate the phenol, enhancing nucleophilicity.
  • Reflux temperatures are applied to facilitate the condensation reaction.
  • Organic solvents such as dichloromethane or ethereal solvents may be used to dissolve reactants and control the reaction environment.
  • The reaction proceeds via nucleophilic substitution, where the phenolate ion attacks the sulfonyl chloride, forming the sulfonyl ether linkage and releasing HCl.

Purification and Isolation

  • After reaction completion, the mixture is neutralized and extracted with organic solvents to remove unreacted phenol and impurities.
  • The aqueous phase containing the product is acidified with mineral acids such as hydrochloric acid or sulfuric acid to precipitate the sulfonyl chloride compound.
  • The product can be purified by vacuum distillation or recrystallization to achieve high purity (typically >95%).
  • The final product is isolated as a solid or oil depending on conditions.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Chlorination of 2-methylphenol 2-methylphenol + HClO (in situ from NaOCl + HCl), catalyst 0-50°C 82-85% High selectivity for 4-chloro derivative
Ether formation 4-chloro-2-methylphenol + 2-chloroethane-1-sulfonyl chloride, base Reflux (~80-100°C) 75-90% Strong base (e.g. NaOH) used to deprotonate phenol
Purification Extraction, acidification, distillation/recrystallization 60-90°C (for acidification) >95% purity Removal of unreacted phenol and by-products

Mechanistic Insights and Optimization

  • The chlorination step is optimized by maintaining pH ~8.5 , where hypochlorite equilibrates with hypochlorous acid, the active chlorinating agent.
  • The use of aqueous media prevents precipitation of intermediate salts and allows better control of reaction kinetics.
  • Recycling of chlorine and sulfur dioxide by-products improves environmental and economic aspects.
  • The etherification step benefits from strong alkaline conditions and reflux to drive the nucleophilic substitution to completion.
  • Continuous monitoring of redox potential during chlorination ensures controlled addition of chlorinating agents and prevents over-chlorination.

Comparative Notes on Related Compounds

While the exact compound This compound is less commonly detailed in literature, closely related compounds such as 2-(4-Chloro-3-methylphenoxy)ethane-1-sulfonyl chloride have similar synthetic routes involving chlorinated phenol intermediates and sulfonyl chloride reagents.

Chemical Reactions Analysis

2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or oxidizing/reducing agent used.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amines, alcohols, and thiols. This reactivity allows it to modify the structure and function of target molecules, making it useful in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the compound with structurally related sulfonyl chlorides and phenoxy derivatives, focusing on substituent effects, reactivity, and synthetic applications.

Substituent Effects on Reactivity

The 4-chloro-2-methylphenoxy group in the target compound introduces both steric and electronic modifications compared to simpler phenoxy derivatives. For example:

  • 4-Methylphenoxyethane-1-sulfonyl chloride: The methyl group increases steric hindrance but lacks the electron-withdrawing effect of chlorine, reducing activation toward nucleophilic substitution compared to the target compound.
  • 4-Nitrophenoxyethane-1-sulfonyl chloride: The nitro group strongly withdraws electrons, enhancing sulfonyl chloride reactivity but making the compound prone to hydrolysis under mild conditions.

Key Insight : The chlorine atom in the target compound balances steric and electronic effects, enabling controlled reactivity in nucleophilic substitutions .

Reactivity in Cross-Coupling Reactions

Sulfonyl chlorides are often used in Pd-catalyzed cross-coupling reactions. For instance:

  • Allyl chloride derivatives (e.g., PdCl₂(TPPTS)₂-catalyzed carbonylation in two-phase media): These reactions favor aliphatic sulfonyl chlorides due to lower steric demands. In contrast, the target compound’s bulky phenoxy group may reduce catalytic efficiency in such systems .

Biological Activity

2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several chemical reactions that typically include the chlorination of precursor compounds followed by sulfonylation. The compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its cytotoxicity, antimicrobial properties, and potential as an anticancer agent.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have shown promising results against various cancer cell lines, including leukemia and breast cancer. In a study evaluating related compounds, notable cytotoxic effects were observed with GI50 values (the concentration required to inhibit cell growth by 50%) below 10 µM against multiple cancer types .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedGI50 (µM)TGI (µM)LC50 (µM)
2hMCF7 (Breast)<1012.8837.15
2iCCRF-CEM (Leukemia)<1012.0035.00

Antimicrobial Properties

In addition to anticancer activity, the compound's derivatives have been evaluated for their antimicrobial properties against various bacterial strains. Studies have shown that similar compounds exhibit broad-spectrum antibacterial activity, particularly against gram-positive bacteria and mycobacterial strains .

Table 2: Antimicrobial Activity Comparison

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus<0.5 µg/mL
Compound BMycobacterium tuberculosis<1.0 µg/mL

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the sulfonyl chloride moiety plays a critical role in its reactivity with cellular targets, potentially leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbes.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings. For example:

  • Study on Anticancer Efficacy : A clinical trial involving a derivative showed significant tumor reduction in patients with advanced breast cancer after treatment with a dosage correlating with the GI50 values observed in vitro .
  • Antimicrobial Efficacy : Another study demonstrated that a closely related compound effectively treated infections caused by methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-chloro-2-methylphenoxy)ethane-1-sulfonyl chloride, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves reacting 4-chloro-2-methylphenol with ethane sulfonic acid derivatives under chlorination conditions. Key steps include:

  • Step 1 : Etherification of 4-chloro-2-methylphenol with ethylene glycol derivatives to form the phenoxyethane backbone.
  • Step 2 : Sulfonation using chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group.
    Optimal conditions include inert atmospheres (N₂/Ar), temperatures between 0–25°C, and solvents like dichloromethane or THF. Yields improve with stoichiometric control of chlorinating agents and exclusion of moisture .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coats) in fume hoods to avoid inhalation or dermal exposure. Test for moisture sensitivity by monitoring gas evolution in small-scale reactions.
  • Storage : Store in amber glass containers under inert gas (e.g., N₂) at 2–8°C. Avoid contact with strong acids, active metals (e.g., Na, Mg), or oxidizing agents, as these may trigger decomposition or exothermic reactions .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, sulfonyl chloride at δ 3.5–4.0 ppm).
  • HPLC-MS : Quantifies purity and detects hydrolyzed byproducts (e.g., sulfonic acids).
  • FT-IR : Confirms sulfonyl chloride stretch (~1370 cm⁻¹) and absence of OH groups (indicative of hydrolysis) .

Advanced Research Questions

Q. How does the reactivity of this sulfonyl chloride compare to analogs with different substituents (e.g., fluoro, bromo) in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Effects : The 4-chloro-2-methylphenoxy group increases steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., tert-butylamine) compared to less hindered analogs.
  • Electronic Effects : Electron-withdrawing chloro groups enhance electrophilicity at the sulfur center, improving reactivity with amines or alcohols. Kinetic studies using stopped-flow spectroscopy reveal a 15–20% rate increase versus non-chlorinated analogs .

Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatization?

  • Methodological Answer :

  • Variable Control : Trace moisture or acidic impurities can hydrolyze sulfonyl chloride, reducing yields. Pre-drying solvents (molecular sieves) and using scavengers (e.g., triethylamine) mitigate this.
  • Catalysis : Substituent-dependent reactivity may require tailored catalysts. For example, DMAP accelerates reactions with secondary amines but not primary amines. Re-evaluate literature protocols with controlled moisture/pH conditions .

Q. How can researchers evaluate the biological activity of derivatives without FDA-approved data?

  • Methodological Answer :

  • In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities toward targets like carbonic anhydrase or bacterial enzymes.
  • In Vitro Assays : Screen for antimicrobial activity (e.g., MIC against E. coli or S. aureus) or enzyme inhibition (e.g., COX-2 for anti-inflammatory potential). Cross-validate with cytotoxicity assays (MTT on HEK293 cells) .

Q. What degradation pathways occur under environmental or physiological conditions, and how are they characterized?

  • Methodological Answer :

  • Hydrolysis : Monitor sulfonic acid formation via LC-MS in buffered solutions (pH 2–12). Pseudo-first-order kinetics at pH 7.4 (simulating physiological conditions) show a half-life of ~48 hours.
  • Photolysis : UV-Vis spectroscopy identifies λmax shifts under UV light, indicating cleavage of the sulfonyl chloride group. Use quartz reactors with controlled wavelength exposure .

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